

Tilmicosin-d3: A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety data, handling information, and experimental context for **Tilmicosin-d3**. The information is curated for professionals in research and drug development who utilize this isotopically labeled compound as an internal standard for the quantification of tilmicosin.

Safety and Handling

Tilmicosin-d3, a deuterated analog of the macrolide antibiotic tilmicosin, requires careful handling due to its pharmacological and toxicological properties. The following information is a summary of data from various safety data sheets (SDS).

Hazard Identification

Tilmicosin-d3 is classified as hazardous. Key hazard statements include:

- Harmful if swallowed.[1][2][3]
- Causes serious eye irritation.[1][2][3]
- Suspected of damaging fertility or the unborn child.[1][2][4]
- May cause damage to organs (heart and lungs) through prolonged or repeated exposure.[1]
 [2][4]



Very toxic to aquatic life with long-lasting effects.[1]

Signal Word: Warning[1]

Hazard Pictograms:

- Health Hazard
- Exclamation Mark
- Environment

Personal Protective Equipment (PPE) and Exposure Controls

To minimize exposure, the following personal protective equipment is recommended:

- Eye/Face Protection: Wear safety glasses with side shields or goggles.[5][6] A face shield may be necessary if there is a risk of splashing.
- Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a laboratory coat.[5]
- Respiratory Protection: In case of insufficient ventilation or when handling the solid form that
 may generate dust, use a suitable respirator.[5][7]
- Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.[5][7] Eyewash stations and safety showers should be readily available.[5]

First Aid Measures

- If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell. Do NOT induce vomiting.[2][8]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][8]
- If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[2][8]



• If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[8]

Handling and Storage

- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with eyes, skin, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2][5]
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place at -20°C for long-term stability.[1][9] Keep away from oxidizing agents.[2]

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for **Tilmicosin-d3**.

Physicochemical Properties

Property	Value	Source(s)
Chemical Formula	C46H77D3N2O13	[9][10][11]
Molecular Weight	872.2 g/mol	[9][10][11]
Appearance	Solid (White to off-white)	[10]
Purity	≥98% (Tilmicosin)	[9]
Deuterium Incorporation	≥99% deuterated forms (d₁-d₃); ≤1% d₀	[9]
Solubility	Slightly soluble in methanol and chloroform.	[9][11]
Storage Temperature	-20°C	[9][11]
Stability	≥ 4 years at -20°C	[9][11]

Toxicological Data



Endpoint	Value/Observation	Source(s)
Acute Oral Toxicity	Harmful if swallowed (Category 4)	[1][2]
Eye Irritation	Causes serious eye irritation (Category 2A)	[1][2]
Reproductive Toxicity	Suspected of damaging fertility or the unborn child (Category 2)	[1][2]
Specific Target Organ Toxicity (Repeated Exposure)	May cause damage to organs (Heart, Lungs) through prolonged or repeated exposure (Category 2)	[1][2]
Aquatic Toxicity	Very toxic to aquatic life with long lasting effects (Acute 1, Chronic 1)	[1]
Carcinogenicity	Not listed by IARC, NTP, or OSHA as a carcinogen.	[1]
Sensitization	No sensitizing effects known.	[1]

Experimental Protocols

Tilmicosin-d3 is primarily used as an internal standard in analytical methods. Below are detailed methodologies for its application and for studying the mechanism of action of its non-labeled counterpart, tilmicosin.

Quantification of Tilmicosin in Plasma using LC-MS/MS with Tilmicosin-d3 Internal Standard

This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of tilmicosin in a biological matrix like plasma.

3.1.1. Materials and Reagents



- Tilmicosin analytical standard
- Tilmicosin-d3 (internal standard)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Plasma samples (e.g., porcine, bovine)
- · Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- LC-MS/MS system with an electrospray ionization (ESI) source
- 3.1.2. Sample Preparation
- Thaw plasma samples at room temperature.
- In a microcentrifuge tube, add 100 μL of the plasma sample.
- Add 20 μL of Tilmicosin-d3 internal standard solution (concentration to be optimized based on the expected concentration of tilmicosin in the samples).
- Add 200 μL of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 12,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.



- Reconstitute the residue in 100 μL of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

3.1.3. LC-MS/MS Conditions

- LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 μm) is commonly used.
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode.
 - Monitor the precursor to product ion transitions for both tilmicosin and tilmicosin-d3. The exact m/z values should be determined by direct infusion of the standards.

3.1.4. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of tilmicosin to tilmicosin-d3
 against the concentration of tilmicosin standards.
- Determine the concentration of tilmicosin in the plasma samples by interpolating their peak area ratios from the calibration curve.

In Vitro Bacterial Protein Synthesis Inhibition Assay

This protocol outlines a cell-free assay to demonstrate the inhibitory effect of tilmicosin on bacterial protein synthesis.

3.2.1. Materials and Reagents

- Tilmicosin
- E. coli S30 cell-free extract for transcription/translation



- · Amino acid mixture
- Control DNA template (e.g., plasmid encoding a reporter protein like luciferase or GFP)
- Nuclease-free water
- Spectrophotometer or luminometer for detection

3.2.2. Experimental Procedure

- Prepare a series of dilutions of tilmicosin in nuclease-free water.
- Set up reaction tubes on ice, each containing the S30 extract, amino acid mixture, and the control DNA template.
- Add the different concentrations of tilmicosin to the respective reaction tubes. Include a nodrug control.
- Initiate the transcription/translation reaction by incubating the tubes at 37°C.
- After a defined incubation period (e.g., 1-2 hours), stop the reaction.
- Quantify the amount of synthesized reporter protein (e.g., by measuring luminescence for luciferase or fluorescence for GFP).

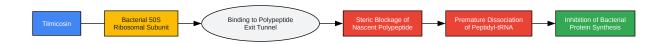
3.2.3. Data Analysis

- Calculate the percentage of protein synthesis inhibition for each tilmicosin concentration relative to the no-drug control.
- Plot the percentage of inhibition against the logarithm of the tilmicosin concentration to determine the IC₅₀ value (the concentration of tilmicosin that inhibits protein synthesis by 50%).

Mechanism of Action and Signaling Pathways Antibacterial Mechanism of Action



Tilmicosin, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[12] It binds to the 50S subunit of the bacterial ribosome, specifically within the polypeptide exit tunnel.[12][13][14] This binding sterically hinders the elongation of the nascent polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome.[15][16] This ultimately results in the cessation of bacterial protein production and inhibition of bacterial growth.



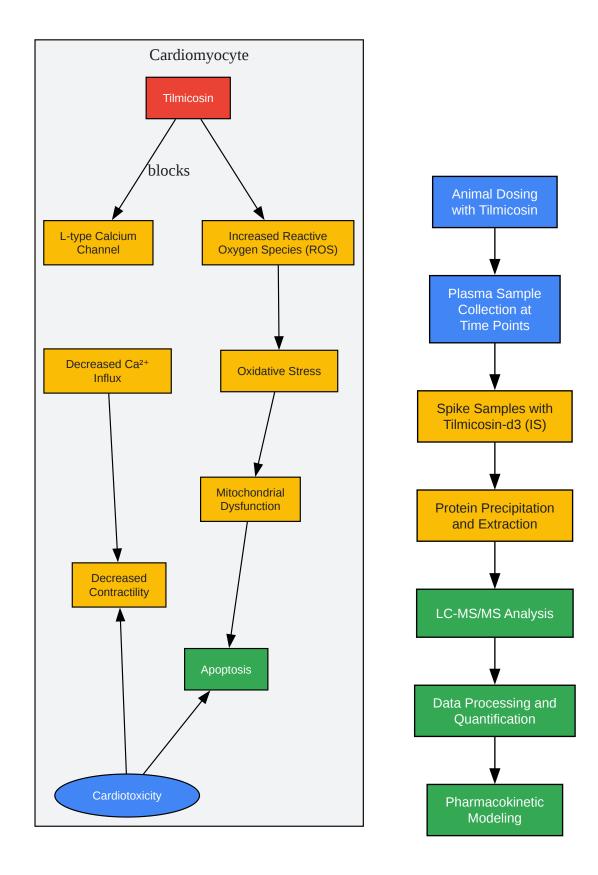
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Caption: Workflow of Tilmicosin's antibacterial action.

Cardiotoxicity Signaling Pathway

The cardiotoxicity of tilmicosin is a significant concern and is thought to be multifactorial.[17] [18][19][20] The proposed mechanisms involve the blockade of calcium channels, induction of oxidative stress, and initiation of apoptosis in cardiomyocytes.[17][18][21]





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